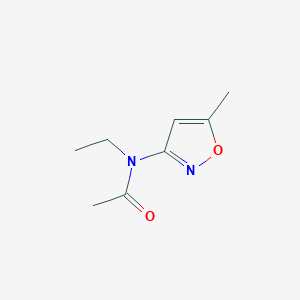
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
Vue d'ensemble
Description
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol. It contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position . This compound has been found in bovine milk fat .
Molecular Structure Analysis
The molecular formula of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is C49H94O6 . The structure of this compound includes two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol backbone .Applications De Recherche Scientifique
Lipid Biochemistry Research
This compound can be used in lipid biochemistry research, particularly in the study of glycerolipids . Glycerolipids are a type of lipid that play a crucial role in cellular structure and metabolism.
Food Chemistry
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has been found in bovine milk fat , suggesting its potential application in food chemistry and nutrition research. It could be used to study the nutritional value and health effects of dairy products.
Structural Studies
This compound could be used in structural studies of lipids. For example, it could be used to study the crystallization and polymorphism of triacylglycerols .
Surface Science
In surface science, this compound could be used to study the adsorption behavior of liposomes on various surfaces .
Mécanisme D'action
Target of Action
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol . Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver .
Mode of Action
As a triacylglycerol, it is known to play a crucial role in metabolism as energy sources and transporters of dietary fat . It contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position .
Biochemical Pathways
Triacylglycerols, such as 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, are involved in various biochemical pathways. They are essential components of lipoproteins, which transport fat throughout the body. In the process of digestion and metabolism, they are broken down to provide energy, generate ATP, and produce metabolic intermediates .
Pharmacokinetics
Triacylglycerols are generally known to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the circulatory system . They are stored in adipose tissue and can be mobilized for energy production.
Result of Action
The primary result of the action of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, like other triacylglycerols, is the provision of energy. When the body requires fatty acids as an energy source, the hormone-sensitive lipase (HSL) in the adipocyte cytoplasm, hydrolyzes the triacylglycerol to release fatty acids and glycerol .
Action Environment
The action of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be influenced by various environmental factors. For instance, the presence of other lipids, the pH level, and the presence of specific enzymes can affect its stability and efficacy .
Propriétés
IUPAC Name |
(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCFSNEOMSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972903 | |
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57416-13-4 | |
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)




